5-Amino-2-(dimethylamino)benzoic acid

Beschreibung

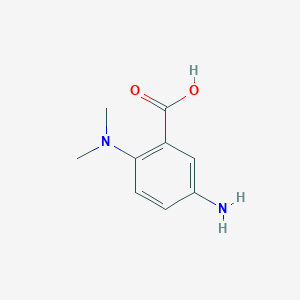

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2-(dimethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)8-4-3-6(10)5-7(8)9(12)13/h3-5H,10H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROBFLSZISKPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384436 | |

| Record name | 5-amino-2-(dimethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344303-78-2 | |

| Record name | 5-amino-2-(dimethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 5-Amino-2-(dimethylamino)benzoic acid

Introduction

5-Amino-2-(dimethylamino)benzoic acid is a polysubstituted aromatic carboxylic acid, a niche yet significant molecule in the landscape of chemical synthesis. Its unique arrangement of a carboxylic acid, a primary amine, and a tertiary amine on a benzene ring imparts a versatile reactivity profile. This makes it a valuable building block, or intermediate, in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and dye chemistry.[1][2] Researchers and drug development professionals will find its multifunctional nature amenable to a variety of coupling and derivatization reactions.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, analytical characterization, and potential applications, with a focus on practical insights for laboratory use.

Physicochemical Properties

The physicochemical properties of 5-Amino-2-(dimethylamino)benzoic acid are fundamental to its handling, reactivity, and analytical characterization. A summary of its key properties is presented below. It is important to note that while some properties are experimentally determined, others are predicted through computational modeling due to a lack of publicly available experimental data.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][3][4][5] |

| Molecular Weight | 180.20 g/mol | [1][3][4] |

| CAS Number | 344303-78-2 | [1][3][4][6] |

| Appearance | Solid (predicted) | |

| Boiling Point | 360.8 ± 32.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa (Carboxylic Acid) | ~4.5 (Estimated) | [3] |

| pKa (Amino Group) | Basic (Estimated) | [3] |

| Solubility | Expected to be soluble in organic solvents.[3] |

Synthesis of 5-Amino-2-(dimethylamino)benzoic acid

The synthesis of 5-Amino-2-(dimethylamino)benzoic acid is typically achieved through multi-step pathways starting from readily available precursors. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis. Two common synthetic strategies are outlined below.

Synthesis Workflow Diagram

Sources

- 1. 5-Amino-2-(dimethylamino)benzoic acid [myskinrecipes.com]

- 2. Team:Caltech/Protocols/PABA HPLC assay - 2008.igem.org [2008.igem.org]

- 3. benchchem.com [benchchem.com]

- 4. 5-Amino-2-(dimethylamino)benzoic acid | C9H12N2O2 | CID 2804692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 344303-78-2|5-Amino-2-(dimethylamino)benzoic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 5-Amino-2-(dimethylamino)benzoic acid: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 5-Amino-2-(dimethylamino)benzoic acid, a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials.[1] This document details the molecule's fundamental physicochemical properties, outlines validated synthesis strategies, and presents a suite of in-depth analytical methodologies for its complete characterization. The protocols and insights herein are curated to support researchers and drug development professionals in leveraging this versatile compound with scientific rigor and efficiency. Each section emphasizes the causal reasoning behind experimental choices, ensuring a deep, practical understanding of the molecule's behavior and analysis.

Molecular Identity and Physicochemical Properties

5-Amino-2-(dimethylamino)benzoic acid is an aromatic carboxylic acid derivative featuring two distinct amine functionalities.[2] Its structure, characterized by electron-donating amino and dimethylamino groups on the benzoic acid scaffold, makes it a valuable building block in organic synthesis.[1][2]

The IUPAC name for the compound is 5-amino-2-(dimethylamino)benzoic acid.[3] Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of approximately 180.20 g/mol .[1][2][3]

Chemical Structure

The structure consists of a central benzene ring substituted with a carboxylic acid group, a dimethylamino group at the ortho position (C2), and a primary amino group at the meta position (C5) relative to the carboxylic acid.

Caption: 2D structure of 5-Amino-2-(dimethylamino)benzoic acid.

Physicochemical Data Summary

The following table summarizes key computed and predicted properties, which are critical for designing synthetic routes, purification protocols, and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[3] |

| Molecular Weight | 180.20 g/mol | PubChem[3] |

| CAS Number | 344303-78-2 | PubChem[3] |

| Predicted Density | 1.3 ± 0.1 g/cm³ | Benchchem[2] |

| Predicted Boiling Point | 360.8 ± 32.0 °C at 760 mmHg | Benchchem[2] |

| XLogP3 | 1.2 | PubChem[3] |

| Topological Polar Surface Area | 66.6 Ų | PubChem[3] |

| SMILES | CN(C)C1=C(C=C(C=C1)N)C(=O)O | PubChem[3] |

| InChIKey | OROBFLSZISKPSY-UHFFFAOYSA-N | PubChem[3] |

Synthesis Strategies

The synthesis of 5-Amino-2-(dimethylamino)benzoic acid is a multi-step process typically starting from readily available aromatic precursors. The choice of route may depend on starting material availability, scalability, and safety considerations. Below is a validated synthetic pathway.

Synthesis from 2-Nitrobenzoic Acid

This common route involves a sequence of reduction, alkylation, nitration, and a final reduction. The strategic order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the functional groups.

Caption: Synthetic workflow starting from 2-Nitrobenzoic Acid.

Causality Behind Experimental Choices:

-

Step 1 & 4 (Reduction): Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing nitro groups to primary amines with high yield and minimal side products.[2]

-

Step 2 (Reductive Alkylation): The primary amine of 2-aminobenzoic acid is converted to a tertiary dimethylamino group using formaldehyde in the presence of a reducing agent. This is a standard, high-yield transformation.[2]

-

Step 3 (Nitration): The introduction of a nitro group is an electrophilic aromatic substitution. The existing dimethylamino and carboxylic acid groups direct the incoming electrophile (NO₂⁺). The reaction is conducted at low temperatures with a nitrating mixture (concentrated nitric and sulfuric acids) to control the regioselectivity and prevent over-nitration or degradation of the starting material.[2]

Comprehensive Analytical Characterization

A multi-technique approach is required to unambiguously confirm the structure, purity, and identity of synthesized 5-Amino-2-(dimethylamino)benzoic acid. The following protocols are based on established methods for similar aromatic compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this analyte, a reverse-phase method (hydrophobic stationary phase, polar mobile phase) is ideal. It allows for the quantification of the main compound and detection of any impurities from the synthesis.

Experimental Protocol:

-

System: HPLC with UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18, 100 x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS).[4]

-

Mobile Phase: Isocratic elution with a mixture of 0.1% orthophosphoric acid in water (Buffer A) and acetonitrile (Buffer B) in a 53:47 (v/v) ratio.[4] The acidic pH ensures the carboxylic acid and amine groups are protonated, leading to consistent retention and sharp peak shapes.

-

Flow Rate: 1.1 mL/min.[4]

-

Detection Wavelength: 240 nm.[4] This wavelength is chosen to maximize the absorbance of the aromatic system.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 100 µg/mL solution of the compound in a diluent of water and acetonitrile (50:50 v/v).[4]

Expected Data & Interpretation: A successful analysis will show a single major peak corresponding to the target compound. The retention time should be consistent across injections (e.g., ~3.3 minutes under these conditions).[4] The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight Verification

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing definitive confirmation of the molecular weight and offering structural clues through fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) are preferred as they minimize fragmentation and keep the molecule intact.[2]

Experimental Protocol:

-

System: A mass spectrometer equipped with an ESI source, often coupled with an HPLC system (LC-MS).

-

Ionization Mode: Positive Ion Mode (ESI+). The two amine groups are readily protonated.

-

Sample Infusion: The sample solution prepared for HPLC can be directly infused or injected via the LC system.

-

Mass Analyzer Scan Range: Scan from m/z 50 to 500 to cover the expected molecular ion and potential fragments.

Expected Data & Interpretation: Given the molecular weight of 180.20 g/mol , the primary ion expected in positive mode is the protonated molecule [M+H]⁺ at an m/z of approximately 181.[2] The presence of this ion at high abundance is strong evidence for the successful synthesis of the target compound. Further analysis of the isotopic pattern and potential fragmentation (e.g., loss of H₂O or CO₂) can provide additional structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei (¹H and ¹³C). It is the most powerful technique for unambiguous structure determination.[2]

Experimental Protocol:

-

System: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and allow for the observation of exchangeable protons (from -COOH and -NH₂).

-

Experiments: Acquire both ¹H NMR and ¹³C NMR spectra.

Expected Data & Interpretation for ¹H NMR: The spectrum will exhibit characteristic signals corresponding to the different proton environments in the molecule.[2]

-

Aromatic Protons (Ar-H): A complex pattern of multiplets in the range of ~6.0-7.5 ppm, corresponding to the three protons on the benzene ring.

-

Amino Protons (-NH₂): A broad singlet that may appear over a wide range (~3.5-5.5 ppm in DMSO-d₆), the broadness being due to chemical exchange.[2]

-

Dimethylamino Protons (-N(CH₃)₂): A sharp singlet integrating to 6 protons, typically appearing in the range of ~2.5-3.0 ppm.[2]

-

Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (>10 ppm in DMSO-d₆), which may also be subject to exchange.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of specific functional groups.

Experimental Protocol:

-

System: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.

-

Data Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹).

Expected Data & Interpretation: The FTIR spectrum will display absorption bands confirming the presence of the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group.

-

N-H Stretch (Primary Amine): Two distinct sharp peaks in the range of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.[5]

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.

-

C=C Stretch (Aromatic): Several peaks of variable intensity in the 1600-1450 cm⁻¹ region.

Caption: Logical workflow for comprehensive analytical characterization.

Applications and Research Context

5-Amino-2-(dimethylamino)benzoic acid is primarily utilized as a specialized chemical intermediate. Its multifunctional nature, with three reactive sites (carboxylic acid, primary amine, tertiary amine), allows for its incorporation into more complex molecular architectures.

-

Pharmaceutical Synthesis: The aminobenzoic acid scaffold is common in drug molecules. The functional groups on this compound allow for various coupling reactions to build active pharmaceutical ingredients (APIs).[1]

-

Dyes and Pigments: It serves as a precursor in the production of azo dyes for various applications, including textiles.[1]

-

Fluorescent Probes: The electron-rich aromatic system makes it a candidate for developing fluorescent sensors and probes for research purposes.[1]

Safety and Handling

As with any laboratory chemical, 5-Amino-2-(dimethylamino)benzoic acid should be handled in a well-ventilated area, such as a fume hood.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Avoid contact with skin and eyes and prevent the formation of dust.[2] Store the container tightly sealed in a cool, dry place. This compound is intended for research use only.[2]

Conclusion

5-Amino-2-(dimethylamino)benzoic acid is a valuable and versatile building block in modern chemistry. A thorough understanding of its synthesis and a robust analytical strategy are paramount to its successful application. The methodologies detailed in this guide, from HPLC for purity to NMR for definitive structural confirmation, provide a self-validating framework for researchers. By applying these protocols and understanding the rationale behind them, scientists can confidently synthesize, characterize, and utilize this compound in their research and development endeavors.

References

-

5-Amino-2-(dimethylamino)benzoic acid | C9H12N2O2 | CID 2804692. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

5-Amino-2-(dimethylamino)benzoic acid. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

-

Srivastava, R. K. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Separation of Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

-

The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to 5-Amino-2-(dimethylamino)benzoic acid (CAS: 344303-78-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-(dimethylamino)benzoic acid (CAS: 344303-78-2), a versatile aromatic aminobenzoic acid derivative. The document details the compound's chemical and physical properties, outlines established synthetic routes with a detailed experimental protocol, and provides a thorough analysis of its characterization through various spectroscopic techniques. Furthermore, this guide explores its current and potential applications in medicinal chemistry, dye synthesis, and as a functional building block in the development of novel chemical entities. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Introduction

5-Amino-2-(dimethylamino)benzoic acid is a substituted aromatic carboxylic acid featuring both a primary amino group and a tertiary dimethylamino group on the benzene ring.[1] This unique substitution pattern imparts a high degree of functionality, making it a valuable building block in organic synthesis.[1][2] The presence of electron-donating amino groups significantly influences the reactivity of the aromatic ring and the properties of the carboxylic acid moiety. This guide aims to serve as a detailed resource for researchers and professionals engaged in work that may involve this compound, providing both foundational knowledge and practical insights into its synthesis and application.

Chemical and Physical Properties

5-Amino-2-(dimethylamino)benzoic acid is an organic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol .[1][3] Its structure is characterized by a benzoic acid core with a dimethylamino group at the 2-position and an amino group at the 5-position.

| Property | Value | Source |

| CAS Number | 344303-78-2 | [3] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][3] |

| Molecular Weight | 180.20 g/mol | [1][3] |

| IUPAC Name | 5-amino-2-(dimethylamino)benzoic acid | [3] |

| Predicted Density | 1.3±0.1 g/cm³ | [1] |

| Predicted Boiling Point | 360.8±32.0 °C at 760 mmHg | [1] |

Synthesis of 5-Amino-2-(dimethylamino)benzoic acid

The primary and most logical synthetic route to 5-Amino-2-(dimethylamino)benzoic acid involves a two-step process starting from 2-(dimethylamino)benzoic acid: nitration followed by reduction. This approach is favored due to the directing effects of the substituents on the aromatic ring.

Synthetic Workflow Diagram

Sources

An In-Depth Technical Guide to 5-Amino-2-(dimethylamino)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-2-(dimethylamino)benzoic acid, a versatile chemical building block. We will delve into its fundamental molecular characteristics, explore detailed synthetic pathways, discuss its applications in medicinal chemistry and materials science, and provide essential safety and handling protocols. The information herein is synthesized to support researchers in leveraging this compound's unique structural features for novel molecular design and development.

Section 1: Core Molecular and Physicochemical Profile

5-Amino-2-(dimethylamino)benzoic acid is an aromatic organic compound distinguished by a benzoic acid core functionalized with both a primary amine and a tertiary dimethylamino group. This trifunctional arrangement makes it a valuable intermediate in multi-step organic synthesis.

Molecular Identity

The fundamental identifiers for this compound are summarized below, providing a clear basis for its sourcing and characterization.

| Identifier | Value |

| Molecular Formula | C₉H₁₂N₂O₂[1][2][3] |

| Molecular Weight | 180.20 g/mol [1][2][3] |

| IUPAC Name | 5-amino-2-(dimethylamino)benzoic acid[1][3] |

| CAS Number | 344303-78-2[1][2] |

| InChI Key | OROBFLSZISKPSY-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions. These values are critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source |

| Boiling Point (Predicted) | 360.8 ± 32.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [1] |

| XLogP3 (Computed) | 1.2 | [3] |

| Topological Polar Surface Area | 66.6 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [4] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 5-Amino-2-(dimethylamino)benzoic acid leverages common aromatic substitution and functional group transformation reactions. A strategically sound approach begins with a precursor that allows for the sequential and regioselective installation of the amino and dimethylamino groups.

One effective pathway starts from 2-chloro-5-nitrobenzoic acid. This route is efficient because the electron-withdrawing nitro group and carboxylic acid activate the chloro-position for nucleophilic aromatic substitution, while the nitro group itself can be readily converted to the target primary amine in the final step.

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis from 2-chloro-5-nitrobenzoic acid.

Sources

5-Amino-2-(dimethylamino)benzoic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Amino-2-(dimethylamino)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-2-(dimethylamino)benzoic acid. Lacking extensive published quantitative data for this specific molecule, this guide establishes a predictive framework based on its physicochemical properties and the known solubility of structurally similar compounds, such as aminobenzoic acid isomers. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine the solubility of this compound in various organic solvents. This document is intended to be a practical resource for scientists in research and development, particularly in the fields of medicinal chemistry and material science, where understanding solubility is a critical parameter for reaction optimization, purification, and formulation.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 5-Amino-2-(dimethylamino)benzoic acid, which serves as a versatile building block in organic synthesis, understanding its solubility profile is paramount for a variety of applications, including:

-

Reaction Kinetics and Purity: The choice of solvent is crucial for ensuring that reactants are in the same phase, which directly impacts reaction rates and the formation of impurities.

-

Crystallization and Purification: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification by recrystallization.[1]

-

Formulation and Drug Delivery: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) in different media dictates its bioavailability and the choice of delivery vehicle.

This guide will delve into the theoretical and practical aspects of the solubility of 5-Amino-2-(dimethylamino)benzoic acid, providing researchers with the necessary tools to make informed decisions in their work.

Physicochemical Properties of 5-Amino-2-(dimethylamino)benzoic Acid

To predict the solubility of a compound, it is essential to first understand its molecular structure and inherent physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| IUPAC Name | 5-amino-2-(dimethylamino)benzoic acid | [2] |

| CAS Number | 344303-78-2 | [2] |

| Predicted Density | 1.3±0.1 g/cm³ | [3] |

| Predicted Boiling Point | 360.8±32.0 °C at 760 mmHg | [3] |

The structure of 5-Amino-2-(dimethylamino)benzoic acid contains several key functional groups that govern its solubility:

-

A Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as a hydrogen bond donor and acceptor. It can also be deprotonated in basic conditions to form a highly polar carboxylate salt.

-

A Tertiary Amine Group (-N(CH₃)₂): This is a polar, aprotic group that can act as a hydrogen bond acceptor.

-

A Primary Amine Group (-NH₂): This is a polar, protic group that can act as both a hydrogen bond donor and acceptor. In acidic conditions, it can be protonated to form a more soluble ammonium salt.

-

An Aromatic Ring: This benzene ring is a nonpolar moiety that contributes to the hydrophobic character of the molecule.

The presence of both acidic (carboxylic acid) and basic (amino) groups makes this molecule amphoteric, meaning its solubility in aqueous solutions will be highly pH-dependent.[4]

Predictive Analysis of Solubility in Organic Solvents

In the absence of specific experimental data for 5-Amino-2-(dimethylamino)benzoic acid, we can infer its likely solubility based on the principle of "like dissolves like."[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Qualitative Solubility Predictions

The interplay of the polar functional groups and the nonpolar aromatic ring suggests a nuanced solubility profile:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and amino groups. Therefore, 5-Amino-2-(dimethylamino)benzoic acid is expected to have good solubility in these solvents. Studies on m-aminobenzoic acid have shown high solubility in methanol and ethanol, which supports this prediction.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid and primary amino groups. Solvents like DMSO and DMF are powerful, universal solvents for many organic compounds. Thus, high solubility is anticipated in DMSO and DMF. Acetone and acetonitrile are also expected to be effective solvents.[4] The synthesis of this compound and its analogues often utilizes DMF, indicating its efficacy as a solvent.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring will have some affinity for these solvents, but the highly polar functional groups will dominate, making the molecule overall quite polar. Consequently, 5-Amino-2-(dimethylamino)benzoic acid is expected to have poor to negligible solubility in nonpolar solvents.

Insights from Structural Analogues

The solubility of aminobenzoic acid isomers provides a valuable reference point. For instance, p-aminobenzoic acid (PABA) is soluble in polar organic solvents like ethanol and methanol.[7] Its solubility in various solvents has been reported in the following descending order: methanol > ethanol > acetic acid > ethyl acetate > 2-propanol > acetonitrile.[1] Given that 5-Amino-2-(dimethylamino)benzoic acid has additional polar groups compared to PABA, its solubility in polar solvents is expected to be comparable or even enhanced.

Experimental Determination of Solubility: A Practical Guide

To obtain definitive solubility data, experimental determination is necessary. The following sections provide a detailed protocol for both qualitative and quantitative solubility analysis.

Workflow for Solubility Determination

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Amino-2-(dimethylamino)benzoic acid | C9H12N2O2 | CID 2804692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.ws [chem.ws]

- 6. pubs.acs.org [pubs.acs.org]

- 7. solubilityofthings.com [solubilityofthings.com]

The Analytical Fingerprint: A Technical Guide to the NMR and Mass Spectrometry of 5-Amino-2-(dimethylamino)benzoic Acid

This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 5-Amino-2-(dimethylamino)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecule's structural features through the lens of these powerful analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting spectral data, grounding our claims in authoritative sources.

Introduction

5-Amino-2-(dimethylamino)benzoic acid, with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol , is a substituted aromatic amino acid of interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a carboxylic acid, a primary amine, and a tertiary amine on a benzene ring, presents a unique electronic environment that is well-elucidated by NMR and MS. Understanding the precise spectral signature of this molecule is crucial for its identification, purity assessment, and the characterization of its derivatives in various research and development applications.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the atomic arrangement and numbering convention used in this guide.

Figure 1: Molecular Structure of 5-Amino-2-(dimethylamino)benzoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for 5-Amino-2-(dimethylamino)benzoic acid, the following analyses are based on high-quality predicted data, supported by established principles of NMR spectroscopy and data from analogous compounds.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of 5-Amino-2-(dimethylamino)benzoic acid in 0.6-0.7 mL of a suitable deuterated solvent.

-

Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[2] For aminobenzoic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a good choice due to its ability to dissolve polar compounds and the fact that acidic and amine protons are typically well-resolved and do not exchange as rapidly as in protic solvents like D₂O.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

2. Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Causality: Higher field strengths provide better signal dispersion and resolution, which is particularly important for resolving the complex multiplets in the aromatic region.

-

Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 5-Amino-2-(dimethylamino)benzoic acid shows distinct signals for the aromatic protons, the dimethylamino group, the primary amine, and the carboxylic acid proton.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | ~11.0 - 13.0 | Broad Singlet | 1H |

| Aromatic H-6 | ~7.0 - 7.2 | Doublet | 1H |

| Aromatic H-4 | ~6.8 - 7.0 | Doublet of Doublets | 1H |

| Aromatic H-3 | ~6.5 - 6.7 | Doublet | 1H |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet | 2H |

| -N(CH₃)₂ | ~2.6 - 2.8 | Singlet | 6H |

Table 1: Predicted ¹H NMR Data for 5-Amino-2-(dimethylamino)benzoic acid.

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): This proton is expected to appear far downfield as a broad singlet due to its acidic nature and hydrogen bonding with the solvent or other molecules. Its chemical shift is highly dependent on concentration and the solvent used.

-

Aromatic Protons (H-3, H-4, H-6): The three protons on the benzene ring will exhibit distinct signals due to the electronic effects of the substituents. The electron-donating amino and dimethylamino groups will shield these protons, causing them to appear at relatively higher fields (lower ppm values) compared to unsubstituted benzene (δ ~7.34 ppm). The specific splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons.

-

Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The broadening is a result of quadrupole effects of the nitrogen atom and chemical exchange with trace amounts of water in the solvent.

-

Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and will therefore appear as a sharp singlet.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| -C OOH | ~170 - 175 |

| Aromatic C-2 | ~150 - 155 |

| Aromatic C-5 | ~145 - 150 |

| Aromatic C-1 | ~120 - 125 |

| Aromatic C-6 | ~115 - 120 |

| Aromatic C-4 | ~110 - 115 |

| Aromatic C-3 | ~105 - 110 |

| -N(C H₃)₂ | ~40 - 45 |

Table 2: Predicted ¹³C NMR Data for 5-Amino-2-(dimethylamino)benzoic acid.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded carbon and appears at the lowest field (highest ppm value) due to the strong electron-withdrawing effect of the two oxygen atoms.

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the substituents. Carbons directly attached to the electron-donating amino (C-5) and dimethylamino (C-2) groups are expected to be significantly shielded and appear at lower fields compared to the other aromatic carbons. The remaining aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.

-

Dimethylamino Carbons (-N(CH₃)₂): The two methyl carbons are equivalent and will appear as a single signal in the upfield region of the spectrum, which is typical for sp³ hybridized carbons.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

1. Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of 5-Amino-2-(dimethylamino)benzoic acid (approximately 1-10 µg/mL) in a solvent compatible with ESI-MS, such as a mixture of methanol and water or acetonitrile and water.[4]

-

Causality: ESI is a soft ionization technique suitable for polar and thermally labile molecules like amino acids, as it minimizes fragmentation during the ionization process, ensuring the observation of the molecular ion.[4] A dilute solution is necessary to prevent signal suppression and contamination of the instrument.[4]

-

A small amount of a volatile acid, like formic acid, can be added to the solution to promote protonation and enhance the signal in positive ion mode.

2. Data Acquisition:

-

Introduce the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole time-of-flight or Q-TOF instrument).

-

Acquire the mass spectrum in positive ion mode.

-

Causality: Positive ion mode is chosen because the amino groups in the molecule are basic and readily accept a proton to form a positive ion.

-

To obtain fragmentation information, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrum Data

-

Molecular Ion: The molecular weight of 5-Amino-2-(dimethylamino)benzoic acid is 180.20 g/mol .[1] In positive mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak, with a mass-to-charge ratio (m/z) of approximately 181.21.

-

Fragmentation Pattern: The fragmentation of aromatic amines in mass spectrometry often involves characteristic losses. While a detailed experimental fragmentation pattern is unavailable, a plausible pathway can be proposed based on the fragmentation of similar structures.

Figure 2: Proposed Fragmentation Pathway for 5-Amino-2-(dimethylamino)benzoic acid.

Interpretation of the Mass Spectrum:

-

[M+H]⁺ (m/z 181): This peak represents the intact molecule with an added proton and confirms its molecular weight.

-

[M+H - H₂O]⁺ (m/z 163): A common fragmentation pathway for carboxylic acids is the loss of a water molecule.

-

[M+H - H₂O - CO]⁺ (m/z 135): Subsequent loss of carbon monoxide from the [M+H - H₂O]⁺ ion is also a plausible fragmentation step.

-

[M+H - CH₃]⁺ (m/z 166): Loss of a methyl radical from the dimethylamino group is another likely fragmentation pathway.

Conclusion

This technical guide has provided a comprehensive overview of the expected NMR and mass spectrometry data for 5-Amino-2-(dimethylamino)benzoic acid. By combining predicted spectral data with established analytical principles and protocols, we have constructed a detailed analytical fingerprint of this molecule. The information presented herein serves as a valuable resource for the unambiguous identification and characterization of 5-Amino-2-(dimethylamino)benzoic acid in various scientific endeavors.

References

-

PubChem. 5-Amino-2-(dimethylamino)benzoic acid. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Proprep. Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. [Link]

-

Doc Brown's Chemistry. Interpreting the C-13 NMR spectrum of benzoic acid. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

MySkinRecipes. 5-Amino-2-(dimethylamino)benzoic acid. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Whitman College. GCMS Section 6.15. [Link]

Sources

Synthesis of 5-Amino-2-(dimethylamino)benzoic acid from 2-nitrobenzoic acid

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-(dimethylamino)benzoic acid from 2-Nitrobenzoic Acid

Executive Summary

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for converting 2-nitrobenzoic acid into 5-Amino-2-(dimethylamino)benzoic acid. This multi-step synthesis is critical for the development of specialized chemical intermediates used in pharmaceutical research and fine chemical manufacturing. The proposed route is strategically designed for efficiency and control, proceeding through three core transformations: an initial nitration, a selective nucleophilic aromatic substitution (SNAr), and a final chemoselective reduction. This document elucidates the underlying chemical principles, provides detailed, self-validating experimental protocols, and offers insights into process optimization and safety, tailored for an audience of researchers, chemists, and drug development professionals.

Strategic Rationale and Retrosynthetic Analysis

The transformation of 2-nitrobenzoic acid into 5-Amino-2-(dimethylamino)benzoic acid requires the introduction of two new functional groups—a 5-amino group and a 2-dimethylamino group—and the transformation of the existing 2-nitro group. A direct, single-step conversion is not feasible due to the inherent complexities of functional group compatibility and regioselectivity. Therefore, a multi-step approach is necessary.

The most logical and controllable pathway involves leveraging the electronic properties of the intermediates at each stage. The chosen strategy is as follows:

-

Nitration: Introduction of a second nitro group onto the aromatic ring of 2-nitrobenzoic acid. The existing nitro and carboxylic acid groups are deactivating, directing the incoming electrophile. This step creates a highly electron-deficient ring, setting the stage for the subsequent reaction.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing nitro groups strongly activates the ring for nucleophilic attack. This allows for the selective displacement of the 2-nitro group by dimethylamine to install the desired 2-(dimethylamino) functionality.

-

Chemoselective Reduction: The final step involves the selective reduction of the remaining 5-nitro group to the corresponding 5-amino group, yielding the target molecule. This reduction must be performed under conditions that do not affect the carboxylic acid or the dimethylamino group.

This sequence is superior to alternative routes, such as an initial reduction of the starting material, because it strategically uses the powerful electron-withdrawing nature of the nitro groups to facilitate the key C-N bond-forming SNAr step.

Spectroscopic properties of 5-Amino-2-(dimethylamino)benzoic acid

An In-depth Technical Guide to the Spectroscopic Properties of 5-Amino-2-(dimethylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(dimethylamino)benzoic acid is a specialized aromatic compound with the chemical formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol .[1][2][3] Its CAS Registry Number is 344303-78-2.[1][2][3] This molecule is a derivative of benzoic acid, featuring two key functional groups on the benzene ring: a primary amine (-NH₂) at the 5-position and a dimethylamino group (-N(CH₃)₂) at the 2-position.

This unique substitution pattern, with two strong electron-donating groups, imparts distinct and valuable spectroscopic characteristics. These properties make it not only an important building block in medicinal chemistry and the synthesis of dyes and pigments but also a candidate for the development of novel fluorescent probes and sensors.[1][2] A thorough understanding of its spectroscopic signature is paramount for its application in synthesis, quality control, and advanced materials research. This guide provides a detailed examination of its properties using key spectroscopic techniques.

Chemical Structure of 5-Amino-2-(dimethylamino)benzoic acid

Caption: 2D structure of 5-Amino-2-(dimethylamino)benzoic acid.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides critical information about the electronic transitions within a molecule. For aromatic compounds like 5-Amino-2-(dimethylamino)benzoic acid, the absorption of UV-Vis light primarily involves π → π* transitions within the conjugated system of the benzene ring.[4][5][6]

Causality of Spectral Features

The UV-Vis spectrum of this molecule is dominated by its benzene chromophore. Unsubstituted benzene typically exhibits three absorption bands around 184, 204, and 256 nm.[6][7] However, the presence of the powerful electron-donating amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups causes a significant bathochromic shift (a shift to longer wavelengths).[1][6] This occurs because these groups extend the conjugated system through their lone pairs of electrons, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Solvent polarity can further influence the absorption maxima, a phenomenon known as solvatochromism. For "push-pull" molecules with electron-donating and electron-withdrawing groups, polar solvents often stabilize the more polar excited state, leading to further red shifts.[8]

Expected Absorption Data

While specific experimental data for this exact molecule is not widely published, we can predict its spectral characteristics based on related aminobenzoic acids.[1][9][10]

| Property | Predicted Value | Rationale |

| λmax 1 | ~230 - 250 nm | Corresponds to the primary π → π* transition, significantly red-shifted from benzene.[5] |

| λmax 2 | ~290 - 320 nm | Corresponds to the secondary π → π* transition, also red-shifted and likely more intense than in benzene due to the strong auxochromes.[5][10] |

| Molar Absorptivity (ε) | High (>10,000 M⁻¹cm⁻¹) | The transitions are "allowed" and enhanced by the strong electron-donating substituents. |

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the target wavelength range (e.g., ethanol, methanol, or acetonitrile). Water can also be used, but pH should be controlled.

-

Sample Preparation: Prepare a stock solution of 5-Amino-2-(dimethylamino)benzoic acid of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Instrument Calibration: Use the chosen solvent as a blank to calibrate the spectrophotometer, correcting for any solvent absorption.

-

Data Acquisition: Fill a quartz cuvette with the sample solution. Place it in the spectrophotometer and scan across the desired wavelength range (e.g., 200-400 nm).

-

Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Workflow for UV-Vis Analysis

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Fluorescence Spectroscopy

The presence of an extended π-system combined with strong electron-donating groups makes 5-Amino-2-(dimethylamino)benzoic acid a potential fluorophore.[2] Fluorescence spectroscopy measures the light emitted from a molecule as it returns to its electronic ground state from an excited state.

Mechanistic Insights

Upon absorbing a photon (excitation), the molecule is promoted to an excited electronic state. It then rapidly loses some energy non-radiatively before emitting a photon at a longer wavelength (lower energy) to return to the ground state. The difference between the excitation and emission maxima is known as the Stokes shift.

For related molecules like derivatives of 4-N,N-dimethylamino benzoic acid, a large Stokes shift is often observed in polar solvents.[10] This is indicative of a significant structural rearrangement in the excited state, often attributed to the formation of a twisted intramolecular charge transfer (TICT) state, where the dimethylamino group twists relative to the benzene ring.[10]

Expected Fluorescence Properties

| Property | Predicted Behavior | Rationale |

| Excitation λmax | Corresponds to the absorption λmax (~290 - 320 nm) | Excitation is most efficient at the wavelength of maximum absorption. |

| Emission λmax | ~340 - 380 nm (in non-polar solvents) | Emission occurs at a lower energy (longer wavelength) than absorption. |

| Emission in Polar Solvents | Red-shifted emission (~450 - 480 nm) | Polar solvents stabilize the charge-separated TICT state, lowering its energy and resulting in a large Stokes shift and red-shifted emission.[10] |

| Quantum Yield (Φ) | Moderate to low | The quantum yield may be sensitive to the environment. TICT state formation can sometimes lead to non-radiative decay pathways, reducing fluorescence intensity.[10][11] |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a very dilute solution (typically nanomolar to low micromolar concentration) in a suitable fluorescence-grade solvent. High concentrations can lead to self-quenching and inner filter effects.

-

Determine Excitation Wavelength: Acquire an absorption spectrum first. Set the excitation wavelength of the spectrofluorometer to the longest-wavelength λmax identified.

-

Acquire Emission Spectrum: Scan the emission monochromator over a range starting just above the excitation wavelength to a higher wavelength (e.g., if λex = 310 nm, scan from 320 nm to 600 nm).

-

Acquire Excitation Spectrum: Set the emission monochromator to the peak of the emission spectrum just found. Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-350 nm). The resulting excitation spectrum should resemble the absorption spectrum.

-

Quantum Yield Measurement (Optional): Measure the fluorescence intensity relative to a known standard (e.g., fluorescein or rhodamine) under identical conditions to calculate the relative quantum yield.[11]

Visualization of the Fluorescent Process

Caption: Jablonski diagram concept showing excitation, relaxation, and emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[1] It provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei.

¹H NMR Spectral Analysis

The proton NMR spectrum will show distinct signals for each unique proton environment.

| Proton Group | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |

| -N(CH₃)₂ | 2.8 – 3.0 | Singlet (s) | 6H | The six protons on the two methyl groups are equivalent and have no adjacent protons to couple with.[1] |

| -NH₂ | 5.0 – 6.0 | Broad Singlet (br s) | 2H | The amino protons often exhibit a broad signal due to chemical exchange with the solvent and quadrupole broadening from the nitrogen atom.[1] |

| Aromatic Ring | 6.5 – 7.8 | Multiplets (m) | 3H | The three protons on the aromatic ring are in different chemical environments and will couple with each other, creating a complex splitting pattern.[1] |

| -COOH | > 10.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and often exchanges, resulting in a very downfield, broad signal that can sometimes be difficult to observe. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton.

| Carbon Group | Predicted Chemical Shift (δ) ppm | Rationale |

| -N(CH₃)₂ | ~40 - 45 | Typical range for methyl groups attached to a nitrogen atom. |

| Aromatic Ring | 110 - 155 | The six aromatic carbons are unique. Their exact shifts are heavily influenced by the strong electron-donating effects of the amino and dimethylamino groups and the electron-withdrawing effect of the carboxylic acid.[1][7] |

| Carboxylic Acid (-COOH) | > 165 | The carbonyl carbon of a carboxylic acid is characteristically found far downfield.[1] |

Protocol for NMR Sample Preparation

A high-quality spectrum is critically dependent on proper sample preparation.

-

Choose a Deuterated Solvent: Select a deuterated solvent that fully dissolves the sample (e.g., DMSO-d₆, CDCl₃, or D₂O with a base/acid to aid solubility). The deuterium signal is used by the spectrometer to "lock" the magnetic field.[12]

-

Determine Sample Quantity: For ¹H NMR, 5-25 mg of the compound is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated solution is preferable (as much as will dissolve).[13]

-

Dissolve and Filter: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a small vial.[12] To remove any particulate matter which can ruin spectral resolution, filter the solution through a small plug of glass wool or Kimwipe in a Pasteur pipette directly into a clean, dry NMR tube.[12][13]

-

Labeling and Cleaning: Ensure the NMR tube is clean on the outside to avoid contaminating the spectrometer probe.[13] Label the tube clearly near the top.[14]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added, though modern spectrometers can also reference the residual solvent peak.

NMR Analysis Workflow

Caption: General workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of IR radiation, which excites molecular vibrations (stretching, bending).

Interpretation of Key Vibrational Modes

The IR spectrum of 5-Amino-2-(dimethylamino)benzoic acid will display characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad |

| C=O stretch | 1680 - 1710 | Strong | |

| C-O stretch | 1210 - 1320 | Medium | |

| Primary Amine | N-H stretch | 3300 - 3500 | Medium (two peaks) |

| N-H bend | 1550 - 1650 | Medium | |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Weak-Medium |

| C=C stretch | 1450 - 1600 | Medium (multiple peaks) | |

| Aliphatic Groups | C-H stretch | 2850 - 2960 | Medium |

Rationale: The O-H stretch of the carboxylic acid is exceptionally broad due to extensive hydrogen bonding, which is a hallmark feature.[15] The carbonyl (C=O) stretch is also a very strong and sharp indicator.[15] The primary amine will typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. Aromatic C=C stretching vibrations appear as a series of peaks in the 1450-1600 cm⁻¹ region.[7]

Protocol for FTIR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder.

-

Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically several tons) for a few minutes to form a thin, transparent or translucent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Run the sample scan to obtain the infrared spectrum.

Functional Groups and IR Regions

Caption: Correlation of functional groups with their characteristic IR regions.

Applications in Research and Drug Development

The structural and spectroscopic features of 5-Amino-2-(dimethylamino)benzoic acid make it a valuable molecule for scientific advancement.

-

Medicinal Chemistry: It serves as a versatile scaffold for synthesizing more complex molecules. The dimethylamino moiety is a recognized pharmacophore present in numerous FDA-approved drugs, and the amino and carboxylic acid groups provide reactive handles for building diverse chemical libraries.[1][2][16]

-

Fluorescent Probes: Its environment-sensitive fluorescence, particularly the potential for large Stokes shifts in polar environments, makes it an attractive core structure for developing sensors to probe biological microenvironments, such as protein binding sites or cellular membranes.[2][10]

-

Quality Control: The distinct spectroscopic fingerprints (NMR, IR, UV-Vis) are essential for confirming the identity and purity of the compound during and after synthesis, ensuring the reliability of downstream applications.

Conclusion

5-Amino-2-(dimethylamino)benzoic acid possesses a rich and informative spectroscopic profile. Its UV-Vis spectrum is characterized by strong, red-shifted absorptions due to its highly substituted aromatic system. It exhibits promising, solvatochromic fluorescence, suggesting potential in sensor applications. Finally, its NMR and IR spectra provide unambiguous fingerprints for its unique arrangement of functional groups, enabling definitive structural confirmation. This guide provides the foundational knowledge for researchers to effectively utilize, characterize, and modify this versatile chemical building block.

References

-

Dean, J. C., et al. (2011). High-resolution electronic spectroscopy studies of meta-aminobenzoic acid in the gas phase reveal the origins of its solvatochromic behavior. Chemphyschem, 12(10), 1808-15. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Amino-2-(dimethylamino)benzoic acid. Retrieved from [Link]

-

Kalaivani, P., et al. (2012). Solvatochromism, prototropism and complexation of para-aminobenzoic acid. Journal of Luminescence, 132(8), 2110-2118. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Institut für Chemie. Retrieved from [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation. Institut für Chemie. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Amino-2-(dimethylamino)benzoic acid. PubChem Compound Database. Retrieved from [Link]

-

SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

-

University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

Funk, R. S., et al. (2007). Fluorogenic Label for Biomolecular Imaging. Bioconjugate Chemistry, 18(4), 1262-1269. Retrieved from [Link]

-

Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

-

Hrdlovič, P., et al. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. Journal of Fluorescence, 22(5), 1309-1321. Retrieved from [Link]

-

Kumar, V., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-Amino-2-(dimethylamino)benzoic acid [myskinrecipes.com]

- 3. 5-Amino-2-(dimethylamino)benzoic acid | C9H12N2O2 | CID 2804692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. High-resolution electronic spectroscopy studies of meta-aminobenzoic acid in the gas phase reveal the origins of its solvatochromic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fluorogenic Label for Biomolecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sites.bu.edu [sites.bu.edu]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 15. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

An In-depth Technical Guide to the Potential Applications of 5-Amino-2-(dimethylamino)benzoic Acid in Organic Synthesis

Abstract

5-Amino-2-(dimethylamino)benzoic acid, a uniquely substituted aromatic scaffold, is emerging as a versatile and powerful building block in modern organic synthesis. Its distinct electronic and structural features, arising from the synergistic interplay of the carboxylic acid, primary amine, and tertiary amine functionalities, render it an attractive precursor for a diverse array of complex molecules. This technical guide provides an in-depth exploration of the multifaceted applications of 5-Amino-2-(dimethylamino)benzoic acid, with a focus on its utility in the synthesis of bioactive heterocycles, the development of novel fluorescent probes, and its emerging role in coordination chemistry and catalysis. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven insights into the synthetic potential of this valuable compound.

Introduction: Unveiling the Synthetic Potential of a Multifunctional Building Block

5-Amino-2-(dimethylamino)benzoic acid (CAS No. 344303-78-2) is a crystalline solid with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol .[1][2][3] The strategic placement of an electron-donating dimethylamino group ortho to the carboxylic acid and a nucleophilic amino group meta to it creates a unique electronic environment that governs its reactivity and dictates its synthetic applications. This guide will delve into the core applications of this molecule, providing detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthetic planning. The key properties of 5-Amino-2-(dimethylamino)benzoic acid are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [1][2][3] |

| Appearance | Off-white to light yellow powder | |

| CAS Number | 344303-78-2 | [1][3] |

| Melting Point | Not reported | |

| Boiling Point | 360.8 ± 32.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

Spectroscopic Characterization:

The structural features of 5-Amino-2-(dimethylamino)benzoic acid can be unequivocally confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons of the dimethylamino group, the primary amine protons, and the carboxylic acid proton. The aromatic region will display a characteristic splitting pattern influenced by the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carboxyl carbon, the aromatic carbons, and the methyl carbons of the "dimethylamino" group. The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the carboxylic acid, and the C-N stretching of the aromatic amines.

-

Mass Spectrometry: The mass spectrum will display the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Synthesis of 5-Amino-2-(dimethylamino)benzoic Acid

A common and reliable synthetic route to 5-Amino-2-(dimethylamino)benzoic acid involves a two-step sequence starting from 2-(dimethylamino)benzoic acid.[1]

Workflow for the Synthesis of 5-Amino-2-(dimethylamino)benzoic Acid

Caption: A two-step synthesis of 5-Amino-2-(dimethylamino)benzoic acid.

Detailed Experimental Protocol: Synthesis of 5-Amino-2-(dimethylamino)benzoic Acid

Step 1: Synthesis of 2-(Dimethylamino)-5-nitrobenzoic acid

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(dimethylamino)benzoic acid in concentrated sulfuric acid at 0 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to afford 2-(dimethylamino)-5-nitrobenzoic acid.

Step 2: Synthesis of 5-Amino-2-(dimethylamino)benzoic acid

-

In a hydrogenation vessel, dissolve 2-(dimethylamino)-5-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on activated carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

Once the reaction is complete, filter the catalyst through a pad of Celite®.

-

Evaporate the solvent under reduced pressure to obtain 5-Amino-2-(dimethylamino)benzoic acid. The product can be further purified by recrystallization if necessary.

Applications in the Synthesis of Bioactive Heterocycles

The presence of three distinct functional groups makes 5-Amino-2-(dimethylamino)benzoic acid an ideal precursor for the construction of various heterocyclic scaffolds, many of which are prevalent in pharmaceuticals and other biologically active molecules.

Synthesis of Quinazolinones

Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4] 5-Amino-2-(dimethylamino)benzoic acid can serve as a key starting material for the synthesis of substituted quinazolinones.

Caption: General scheme for quinazolinone synthesis.

A plausible synthetic route involves the condensation of 5-Amino-2-(dimethylamino)benzoic acid with a suitable one-carbon synthon, such as formamide or an orthoester, followed by cyclization to form the quinazolinone ring.[5] The dimethylamino group at the 2-position and the amino group at the 5-position of the final product offer further sites for diversification, allowing for the creation of a library of novel quinazolinone derivatives for biological screening.

Synthesis of Benzimidazoles

The benzimidazole scaffold is another privileged structure in medicinal chemistry, found in a variety of drugs with diverse therapeutic applications.[6][7][8] The reaction of o-phenylenediamines with carboxylic acids or their derivatives is a classical method for benzimidazole synthesis. 5-Amino-2-(dimethylamino)benzoic acid, possessing both an amino and a carboxylic acid group, can undergo intramolecular cyclization or react with other ortho-diamines to furnish benzimidazole derivatives.

The cyclization of o-amino-guanidinobenzenes to 2-amino-benzimidazoles is a known transformation, often triggered by acidic conditions.[9] While not a direct application of the benzoic acid itself, this highlights the propensity of ortho-amino anilines to form benzimidazole rings, a reactivity that can be harnessed in synthetic strategies involving derivatives of 5-Amino-2-(dimethylamino)benzoic acid.

Synthesis of Acridones

Acridone alkaloids are a class of natural products known for their significant biological activities, including antitumor and antiviral properties.[10] The synthesis of the acridone core often involves the condensation of an anthranilic acid derivative with a substituted phenol. 5-Amino-2-(dimethylamino)benzoic acid, as a substituted anthranilic acid, can be a valuable precursor for the synthesis of novel acridone analogs. A general synthetic approach involves the condensation of 5-Amino-2-(dimethylamino)benzoic acid with a suitable phenol derivative, followed by a cyclization step, often under acidic conditions, to construct the tricyclic acridone framework.[11][12]

Application in the Development of Fluorescent Probes and Dyes

The inherent fluorescence of many aromatic compounds, coupled with the ability to modulate their photophysical properties through chemical modification, makes them attractive scaffolds for the development of fluorescent probes and dyes.[13][14][15] The electron-donating nature of the amino and dimethylamino groups in 5-Amino-2-(dimethylamino)benzoic acid can contribute to the development of push-pull fluorophores with interesting photophysical properties.

Precursor to Rhodamine-like Dyes

Rhodamines are a well-known class of highly fluorescent dyes with applications in various fields, including biology and materials science.[16][17][18] The core structure of rhodamine is a xanthene ring system. While not a direct precursor to the classical rhodamine structure, the substitution pattern of 5-Amino-2-(dimethylamino)benzoic acid makes it a potential building block for novel xanthene-based dyes with tailored properties. The condensation of a substituted m-aminophenol with a phthalic anhydride derivative is a key step in rhodamine synthesis. Analogs of 5-Amino-2-(dimethylamino)benzoic acid could potentially be employed in similar condensation reactions to generate novel fluorescent scaffolds.

Fluorescent Sensors for Metal Ion Detection

The design of fluorescent sensors for the detection of metal ions is an active area of research, with applications in environmental monitoring and biological imaging.[13][14][15] The amino and carboxylic acid groups of 5-Amino-2-(dimethylamino)benzoic acid can act as a chelating unit for metal ions. By attaching a fluorophore to this scaffold, it is possible to design a sensor where the binding of a metal ion induces a change in the fluorescence signal (either "turn-on" or "turn-off").

Caption: Design and sensing mechanism of a fluorescent metal ion sensor.

The design of such sensors often involves linking the benzoic acid derivative to a known fluorophore. Upon coordination of a target metal ion to the chelating site, processes such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) can be modulated, leading to a detectable change in the fluorescence output.[13][19]

Role in Coordination Chemistry and Catalysis

The ability of 5-Amino-2-(dimethylamino)benzoic acid to act as a ligand for transition metals opens up possibilities for its use in coordination chemistry and catalysis.[20][21][22][23] The presence of multiple potential coordination sites (the carboxylate oxygen atoms, the primary amine nitrogen, and the tertiary amine nitrogen) allows for the formation of a variety of metal complexes with different geometries and electronic properties.

Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[24][25][26][27][28] The performance of these catalytic systems is highly dependent on the nature of the ligand coordinated to the palladium center. While specific examples utilizing 5-Amino-2-(dimethylamino)benzoic acid as a ligand in palladium catalysis are not yet widely reported in the literature, its structural features suggest its potential in this area. The amino and carboxylate groups could form a stable chelate with the palladium center, influencing its catalytic activity and selectivity.

Ligand in Copper-Catalyzed Reactions

Copper-catalyzed reactions have gained prominence as a cost-effective and sustainable alternative to palladium-catalyzed transformations.[20][22] Amino acids and their derivatives have been successfully employed as ligands in various copper-catalyzed reactions, including Chan-Lam and Ullmann-type couplings. The structural similarity of 5-Amino-2-(dimethylamino)benzoic acid to other amino acid-based ligands suggests its potential for application in this area. The formation of copper complexes with this ligand could lead to catalysts with unique reactivity and selectivity profiles.

Conclusion and Future Outlook

5-Amino-2-(dimethylamino)benzoic acid is a promising and under-explored building block with significant potential in various domains of organic synthesis. Its multifunctional nature provides a versatile platform for the construction of complex molecular architectures, including bioactive heterocycles and novel functional materials. The exploration of its utility as a ligand in transition metal catalysis is a particularly exciting avenue for future research. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of versatile building blocks like 5-Amino-2-(dimethylamino)benzoic acid will undoubtedly play a crucial role in driving innovation in chemical synthesis. This guide has provided a comprehensive overview of its current and potential applications, with the aim of inspiring further research and development in this exciting area.

References

-

5-Amino-2-(dimethylamino)benzoic Acid | CAS 344303-78-2 - Benchchem.

-

Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC - PubMed Central.

-

Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines.

-

Mechanistic investigation of intramolecular aminoalkene and aminoalkyne hydroamination/cyclization catalyzed by highly electrophilic, tetravalent constrained geometry 4d and 5f complexes. Evidence for an M-N sigma-bonded insertive pathway - PubMed.

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

-

5-Amino-2-(dimethylamino)benzoic acid - MySkinRecipes.

-

Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives - MDPI.

-

7-Amino-2-(N,N-dimethylamino)quinazoline: A Small, Bright, Easily Synthesized Scaffold for pH Sensors - The Royal Society of Chemistry.

-

Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.

-

Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life.

-

Rhodamine - Wikipedia.

-

Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones - PMC.

-

Fluorescent Sensors for Measuring Metal Ions in Living Systems | Chemical Reviews.

-

[Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5] - PubMed.

-

Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.

-

Rhodamine dyes - Sigma-Aldrich.

-

Acridone synthesis - Organic Chemistry Portal.

-

5-Amino-2-(dimethylamino)benzoic acid | C9H12N2O2 | CID 2804692 - PubChem.

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC - NIH.

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH.

-

Benzimidazole synthesis - Organic Chemistry Portal.

-

Rhodamine Dyes | MedChemExpress.

-

Rhodamine Dye - AxisPharm.

-